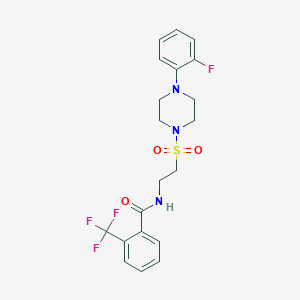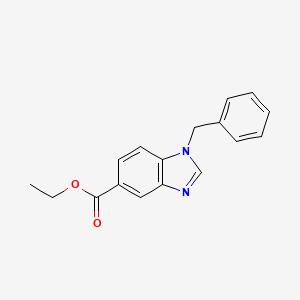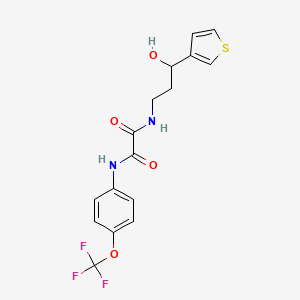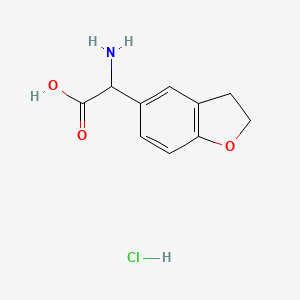![molecular formula C10H9N3O B2404414 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- CAS No. 2183215-98-5](/img/structure/B2404414.png)
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by Cs2CO3 in DMSO .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[1,2-a]pyrimidine derivatives and related heterocyclic compounds such as pyrrolopyrazines and pyrazolopyrimidines .
Uniqueness
What sets pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHVKCCXYYHDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=C(C(=C2N1)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)



![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)




![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)
![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)
